molecular formula C24H23N3O4S2 B2820871 4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 923504-15-8

4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2820871
CAS No.: 923504-15-8
M. Wt: 481.59
InChI Key: UKWSVZGYAFOMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural motifs, including a benzamide core, a thiazole ring, and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula for this compound is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 481.6 g/mol. Its structure includes various functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC24H23N3O4S2
Molecular Weight481.6 g/mol
CAS Number923504-15-8

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the benzofuran and thiazole rings may facilitate binding to these targets, while the sulfonyl and benzamide groups could modulate the compound's activity and selectivity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against bacterial strains, indicating potential for antimicrobial applications .

Case Studies

  • Anticancer Studies : A study examining related thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications of the thiazole moiety can enhance antitumor activity .
  • Inflammation Models : In vivo models have shown that compounds with similar sulfonamide structures can reduce inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Testing : Research on benzofuran derivatives revealed promising activity against Gram-positive and Gram-negative bacteria, supporting further investigation into the antimicrobial efficacy of this compound .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive compounds but possesses unique features that may confer distinct biological properties.

Compound NameKey FeaturesBiological Activity
4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamideMethoxy group on benzofuranEnhanced anticancer activity
4-(piperidin-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamidePiperidine ring instead of azepanePotential neuroprotective effects

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c28-23(17-9-11-19(12-10-17)33(29,30)27-13-5-1-2-6-14-27)26-24-25-20(16-32-24)22-15-18-7-3-4-8-21(18)31-22/h3-4,7-12,15-16H,1-2,5-6,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWSVZGYAFOMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.